molecular formula C11H19NO3 B6275802 tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate CAS No. 2763750-22-5

tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate

Cat. No.: B6275802
CAS No.: 2763750-22-5
M. Wt: 213.3
InChI Key:
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Description

tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate: is a chemical compound with the molecular formula C₁₀H₁₇NO₃ It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method is the reaction of tert-butyl carbamate with 1-methyl-2-oxocyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced carbamate derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed:

    Oxidation: Oxo derivatives of the carbamate.

    Reduction: Reduced carbamate derivatives.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Chemistry: tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate is used as a building block in organic synthesis. It can be employed in the preparation of various carbamate derivatives and other complex molecules.

Biology: In biological research, this compound can be used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during the synthesis of peptides and proteins.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. It can be used as a precursor for the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, depending on the specific target.

Comparison with Similar Compounds

  • tert-butyl N-[(1-methyl-2-oxocyclopentyl)methyl]carbamate
  • tert-butyl N-[(1-methyl-2-oxocyclohexyl)methyl]carbamate
  • tert-butyl N-[(1-methyl-2-oxocycloheptyl)methyl]carbamate

Comparison: tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate is unique due to its four-membered cyclobutyl ring, which imparts distinct steric and electronic properties compared to its analogs with larger ring sizes. These differences can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

2763750-22-5

Molecular Formula

C11H19NO3

Molecular Weight

213.3

Purity

95

Origin of Product

United States

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